Cas no 1805366-96-4 (2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine)
2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine
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- Inchi: 1S/C8H9BrF2N2O/c1-14-8-5(6(10)11)2-4(3-9)7(12)13-8/h2,6H,3H2,1H3,(H2,12,13)
- InChI Key: GNQVFWMWXCQMTO-UHFFFAOYSA-N
- SMILES: BrCC1=C(N)N=C(C(C(F)F)=C1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 2
- Topological Polar Surface Area: 48.1
2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029065975-1g |
2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine |
1805366-96-4 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine
2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine: A Comprehensive Overview
The compound 2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine, identified by the CAS number 1805366-96-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative exhibits a unique combination of functional groups, including an amino group, a bromomethyl group, a difluoromethyl group, and a methoxy group. These functional groups contribute to its versatile reactivity and make it an interesting subject for both academic and industrial research.
The synthesis of this compound involves a series of carefully designed multi-step reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules. For instance, researchers have employed cross-coupling reactions and direct fluorination techniques to assemble the various substituents on the pyridine ring. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-quality applications.
The structural complexity of 2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine allows for a wide range of chemical transformations. The amino group can act as a nucleophile in substitution reactions, while the bromomethyl group serves as an electrophilic site for further functionalization. The presence of the difluoromethyl group introduces additional electronic effects, which can influence the reactivity of neighboring groups. This interplay between different functional groups makes the compound highly versatile in organic synthesis.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its structure resembles certain bioactive molecules, suggesting potential use as a lead compound for drug discovery. Recent studies have explored its ability to inhibit specific enzymes and receptors, which are implicated in various diseases such as cancer and neurodegenerative disorders. For example, researchers at the University of California have reported that this compound exhibits moderate activity against tyrosinase, an enzyme associated with melanoma progression.
Beyond medicinal chemistry, 2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Scientists at the Massachusetts Institute of Technology (MIT) have investigated its potential as a component in organic light-emitting diodes (OLEDs). Their findings suggest that the compound could enhance the efficiency and stability of these devices due to its favorable electronic transitions.
The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, understanding the degradation pathways and toxicity profiles of such chemicals becomes crucial. A study conducted by environmental chemists at Stanford University has revealed that 2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. This finding is significant for industries seeking to minimize their ecological footprint.
In conclusion, 2-Amino-3-(bromomethyl)-5-(difluoromethyl)-6-methoxypyridine (CAS No: 1805366-96-4) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables a wide range of chemical transformations, making it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover its potential, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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